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Introduction to HIV-1 Maturation and Zegruvirimat
Human Immunodeficiency Virus Type 1 (HIV-1) maturation is a critical, late-stage event in the

viral replication cycle, transforming newly budded, immature, non-infectious virions into mature,

infectious particles. This process is orchestrated by the viral protease, which cleaves the Gag

and Gag-Pol polyproteins at specific sites.[1] A key final step in this cascade is the cleavage of

the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein.[2] This cleavage

triggers a conformational rearrangement of the CA proteins, leading to the formation of the

characteristic conical capsid core that encapsidates the viral RNA genome and essential

enzymes.[3] Inhibition of this maturation process results in the production of aberrant, non-

infectious virus particles, making it a key target for antiretroviral therapy.[4]

Zegruvirimat (also known as VH-937 or VH3739937) is a next-generation, orally bioavailable

HIV-1 maturation inhibitor.[5][6] It exhibits potent antiviral activity against a broad range of HIV-

1 subtypes and clinical isolates, including strains resistant to earlier maturation inhibitors.[5][7]

Zegruvirimat's mechanism of action involves the specific inhibition of the cleavage between

the CA and SP1 domains of the Gag polyprotein, thereby preventing the formation of a mature,

infectious viral core.[7][8] These properties make Zegruvirimat a valuable tool for studying the

intricacies of HIV-1 maturation and a promising candidate for antiretroviral therapy.
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Zegruvirimat targets the final, rate-limiting step of Gag processing, which is the proteolytic

cleavage at the CA-SP1 junction.[8] By binding to a specific site within the Gag polyprotein in

immature virions, Zegruvirimat prevents the viral protease from accessing and cleaving this

junction.[9] This results in the accumulation of the CA-SP1 precursor protein (p25) and the

production of virions with a defective core morphology, rendering them non-infectious.[10] The

immature Gag lattice remains stabilized, and the proper condensation of the viral core is

inhibited.[9]

Quantitative Data Summary
The following tables summarize the preclinical antiviral activity of Zegruvirimat against various

HIV-1 strains.

Table 1: In Vitro Antiviral Activity of Zegruvirimat against HIV-1 Laboratory Strains[5][7]

HIV-1 Strain Tropism EC50 (nM)

Laboratory Strain Panel (8

strains)
CXCR4 and CCR5 1 - 5

HIV-1 NL4-3 CXCR4 ~2.3

HIV-1 BaL CCR5 ~2.2

EC50 (Half-maximal effective concentration) values represent the concentration of the drug that

inhibits 50% of viral replication.

Table 2: In Vitro Antiviral Activity of Zegruvirimat against HIV-1 Clinical Isolates[5][7]

HIV-1 Isolates Number of Isolates EC50 (nM)

Clinical Isolates 42 ≤ 5.0

Clinical Isolates (PBMC assay) 25 1.0 - 5.0

Table 3: Antiviral Activity of Zegruvirimat against Maturation Inhibitor-Resistant HIV-1

Mutants[7][11]
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Mutant
EC50 (nM) (Single-
Cycle Assay)

Maximal Percent
Inhibition (MPI) (%)

Dissociative Half-
life from VLPs
(min)

Wild-Type Not specified Not specified 4125

A364V 32.0 57 29

VLPs: Virus-Like Particles

Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Zegruvirimat
on HIV-1 maturation. These are representative protocols and may require optimization for

specific experimental conditions.

Protocol 1: HIV-1 Gag Processing Assay by Western Blot
This assay is used to determine the effect of Zegruvirimat on the proteolytic processing of the

HIV-1 Gag polyprotein.

Materials:

HEK293T cells

HIV-1 proviral DNA (e.g., pNL4-3)

Transfection reagent (e.g., Lipofectamine 3000)

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Zegruvirimat (in DMSO)

Phosphate Buffered Saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Bradford assay reagent
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SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody: Mouse anti-HIV-1 p24 antibody

Secondary antibody: HRP-conjugated anti-mouse IgG

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Transfection:

1. Seed HEK293T cells in 6-well plates to be 70-80% confluent at the time of transfection.

2. Transfect cells with HIV-1 proviral DNA using a suitable transfection reagent according to

the manufacturer's instructions.

Compound Treatment:

1. At 24 hours post-transfection, replace the medium with fresh DMEM containing various

concentrations of Zegruvirimat (e.g., 0, 1, 10, 100 nM). Include a DMSO-only control.

Virus and Cell Lysate Collection:

1. At 48 hours post-transfection, harvest the cell culture supernatants.

2. Clarify the supernatants by centrifugation at 2,000 x g for 10 minutes to remove cell

debris.

3. Pellet the virions from the clarified supernatant by ultracentrifugation at 100,000 x g for 2

hours.

4. Wash the cells with PBS and lyse them with lysis buffer.
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Western Blot Analysis:[12]

1. Resuspend the viral pellets and cell lysates in SDS-PAGE sample buffer.

2. Determine the protein concentration of the cell lysates using a Bradford assay.

3. Load equal amounts of protein from cell lysates and viral lysates onto an SDS-PAGE gel.

4. Perform electrophoresis to separate the proteins.

5. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

6. Block the membrane with blocking buffer for 1 hour at room temperature.

7. Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.

8. Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

9. Wash the membrane again and add the chemiluminescent substrate.

10. Visualize the protein bands using an imaging system. Look for the accumulation of the p25

(CA-SP1) band and a decrease in the p24 (mature CA) band in Zegruvirimat-treated

samples.

Protocol 2: Single-Round HIV-1 Infectivity Assay
This assay measures the infectivity of HIV-1 particles produced in the presence of

Zegruvirimat.

Materials:

HEK293T cells (producer cells)

TZM-bl cells (target cells with a luciferase reporter gene under the control of the HIV-1 LTR)

HIV-1 proviral DNA (e.g., pNL4-3)

Transfection reagent
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DMEM with 10% FBS

Zegruvirimat (in DMSO)

DEAE-Dextran

Luciferase assay reagent

Luminometer

Procedure:

Production of Virus Stocks:

1. Follow steps 1.1 and 1.2 from Protocol 1 to produce virus in the presence of varying

concentrations of Zegruvirimat.

2. Harvest and clarify the cell culture supernatants as described in step 1.3 of Protocol 1.

3. Determine the p24 antigen concentration in the supernatants using a p24 ELISA kit to

normalize the amount of virus used for infection.

Infection of Target Cells:[13]

1. Seed TZM-bl cells in a 96-well plate to be 70-80% confluent on the day of infection.

2. On the day of infection, pre-treat the TZM-bl cells with DEAE-Dextran (to enhance

infection).

3. Infect the TZM-bl cells with normalized amounts of the virus stocks produced in the

presence of Zegruvirimat.

4. Incubate for 48 hours at 37°C.

Quantification of Infectivity:

1. After 48 hours, lyse the TZM-bl cells.
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2. Measure the luciferase activity in the cell lysates using a luciferase assay reagent and a

luminometer.

3. Calculate the percent inhibition of infectivity for each Zegruvirimat concentration

compared to the DMSO control.

Protocol 3: Electron Microscopy of Virion Morphology
This protocol is for visualizing the morphological changes in HIV-1 virions produced in the

presence of Zegruvirimat.

Materials:

HEK293T cells

HIV-1 proviral DNA

Transfection reagent

DMEM with 10% FBS

Zegruvirimat (in DMSO)

Glutaraldehyde and osmium tetroxide for fixation

Uranyl acetate and lead citrate for staining

Resin for embedding

Ultramicrotome

Transmission Electron Microscope (TEM)

Procedure:

Virus Production and Fixation:

1. Produce HIV-1 virions in the presence or absence of Zegruvirimat as described in

Protocol 1.
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2. Harvest the cell culture supernatants and pellet the virions by ultracentrifugation.

3. Fix the viral pellets with 2.5% glutaraldehyde in a cacodylate buffer.

4. Post-fix with 1% osmium tetroxide.

Embedding, Sectioning, and Staining:[14]

1. Dehydrate the fixed pellets through a graded series of ethanol.

2. Infiltrate and embed the pellets in an epoxy resin.

3. Polymerize the resin at 60°C.

4. Cut ultrathin sections (60-80 nm) using an ultramicrotome.

5. Mount the sections on copper grids.

6. Stain the sections with uranyl acetate and lead citrate.

Imaging:

1. Examine the sections using a Transmission Electron Microscope.

2. Capture images of virions from both Zegruvirimat-treated and untreated samples.

3. Observe the morphology of the viral cores. Virions produced in the presence of

Zegruvirimat are expected to have an immature morphology with an electron-dense ring-

like structure under the viral envelope and a lack of the typical conical core.[9]

Visualizations
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Caption: The HIV-1 maturation pathway, from immature Gag lattice to mature conical core.
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Caption: Zegruvirimat blocks the cleavage of the CA-SP1 Gag precursor by the viral protease.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12392833?utm_src=pdf-body-img
https://www.benchchem.com/product/b12392833?utm_src=pdf-body-img
https://www.benchchem.com/product/b12392833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Virus Production

Analysis

Transfect HEK293T cells
with HIV-1 proviral DNA

Treat cells with Zegruvirimat

Harvest virus-containing
supernatant

Gag Processing Assay
(Western Blot)

Infectivity Assay
(TZM-bl cells)

Virion Morphology
(Electron Microscopy)

Click to download full resolution via product page

Caption: A typical experimental workflow for studying the effects of Zegruvirimat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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